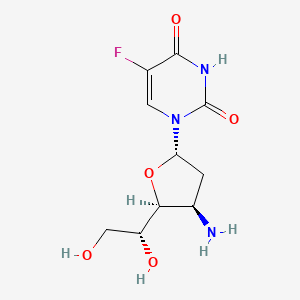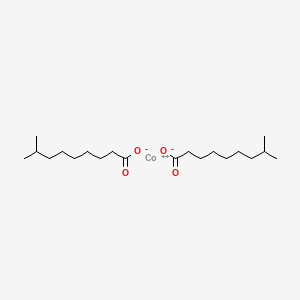
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester is a complex organic compound that features a unique combination of functional groups, including an isoxazoline ring, a phosphonoyl group, and a glycine benzyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester typically involves a multi-step process. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with olefins to form the isoxazoline ring . The phosphonoyl group can be introduced through a reaction with a suitable phosphonate reagent under controlled conditions . The final step involves the esterification of glycine with benzyl alcohol in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes the optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester can undergo various chemical reactions, including:
Oxidation: The isoxazoline ring can be oxidized to form isoxazole derivatives.
Reduction: The phosphonoyl group can be reduced to a phosphine oxide under specific conditions.
Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in transesterification reactions.
Major Products Formed
Oxidation: Isoxazole derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various ester derivatives depending on the substituent used.
科学研究应用
N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester has several applications in scientific research:
作用机制
The mechanism of action of N-(3-Phenyl-2-isoxazolin-5-yl(P-ethoxy)phosphonoyl)glycine benzyl ester involves its interaction with specific molecular targets. The isoxazoline ring can interact with enzymes or receptors, potentially inhibiting their activity . The phosphonoyl group may participate in binding to metal ions or other biomolecules, influencing various biochemical pathways .
相似化合物的比较
属性
CAS 编号 |
125674-72-8 |
|---|---|
分子式 |
C20H23N2O5P |
分子量 |
402.4 g/mol |
IUPAC 名称 |
benzyl 2-[[ethoxy-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphoryl]amino]acetate |
InChI |
InChI=1S/C20H23N2O5P/c1-2-26-28(24,20-13-18(22-27-20)17-11-7-4-8-12-17)21-14-19(23)25-15-16-9-5-3-6-10-16/h3-12,20H,2,13-15H2,1H3,(H,21,24) |
InChI 键 |
MXQZFOLRLJIWSN-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(C1CC(=NO1)C2=CC=CC=C2)NCC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















